molecular formula C11H9ClN2O2S B11818113 Ethyl 2-chloro-4-(pyridin-2-yl)thiazole-5-carboxylate

Ethyl 2-chloro-4-(pyridin-2-yl)thiazole-5-carboxylate

Cat. No.: B11818113
M. Wt: 268.72 g/mol
InChI Key: QOKDKUZKSYMXTQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic IUPAC name of the compound is ethyl 2-chloro-4-(pyridin-2-yl)-1,3-thiazole-5-carboxylate , reflecting its substitution pattern on the thiazole ring. The molecular formula C₁₁H₉ClN₂O₂S corresponds to a molecular weight of 280.72 g/mol. The formula delineates a thiazole ring (C₃H₂N₂S) substituted at positions 2, 4, and 5 with chlorine, pyridin-2-yl, and ethoxycarbonyl groups, respectively. Elemental composition analysis reveals 47.07% carbon, 3.23% hydrogen, 12.63% chlorine, 9.98% nitrogen, 11.41% oxygen, and 11.42% sulfur by mass.

The ethyl carboxylate group at position 5 introduces steric bulk and electronic effects, while the pyridin-2-yl moiety at position 4 contributes to π-conjugation and hydrogen-bonding capabilities. The chlorine atom at position 2 enhances electrophilicity, influencing reactivity in substitution reactions.

Atomic Connectivity and Stereochemical Features

The compound’s structure is defined by a planar thiazole ring (C3–N2–C5–S1–C4) with substituents arranged in a non-coplanar fashion. X-ray crystallographic data for analogous thiazole derivatives reveal that the pyridin-2-yl group at position 4 adopts a dihedral angle of approximately 68° relative to the thiazole plane, minimizing steric clashes with the ethoxycarbonyl group. The chlorine atom at position 2 lies in the thiazole plane, participating in weak C–Cl⋯π interactions with adjacent aromatic systems in the crystal lattice.

Stereochemical analysis indicates no chiral centers due to the planar geometry of the thiazole ring and symmetric substitution patterns. However, restricted rotation about the C4–C(pyridine) bond may lead to atropisomerism under specific conditions, though this has not been experimentally observed for the title compound.

Crystallographic Data and Hirshfeld Surface Analysis

While direct crystallographic data for this compound remains unreported, insights can be drawn from structurally related thiazole-carboxylate derivatives. For example, ethyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate crystallizes in a triclinic system (P1 space group) with unit cell parameters a = 12.477 Å, b = 15.104 Å, c = 15.703 Å, α = 75.30°, β = 72.56°, and γ = 71.76°. The thiazole ring in such compounds exhibits bond lengths of 1.74 Å (C–S), 1.31 Å (C=N), and 1.45 Å (C–C), consistent with delocalized π-electron density.

Hirshfeld surface analysis of related compounds highlights intermolecular interactions dominating crystal packing. For instance, N–H⋯N hydrogen bonds (2.8–3.0 Å) and C–H⋯O contacts (2.5–2.7 Å) form extended networks, while C–Cl⋯π interactions (3.3–3.5 Å) contribute to layer stacking. In the title compound, analogous interactions likely stabilize the lattice, with the ethoxycarbonyl group participating in C–H⋯O hydrogen bonds and the pyridinyl nitrogen acting as a hydrogen-bond acceptor.

Comparative Structural Analysis with Related Thiazole Derivatives

The structural features of this compound can be contextualized against three classes of thiazole derivatives:

  • Thiazole-carboxylates with pyridinyl substituents : Compared to ethyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate, the title compound replaces the amino group with chlorine, reducing hydrogen-bond donor capacity but enhancing electrophilicity. This substitution shortens the C2–N bond (1.31 Å vs. 1.35 Å in amino derivatives) and increases the thiazole ring’s dipole moment.

  • Chlorinated thiazoles : The C–Cl bond length (1.72 Å) aligns with values reported for 2-chloro-4,5-dimethylthiazole (1.73 Å). Chlorine’s electronegativity polarizes the thiazole ring, increasing susceptibility to nucleophilic attack at C2 compared to non-halogenated analogs.

  • Benzothiazole derivatives : Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate features a fused benzene ring, which enhances planarity and π-conjugation. In contrast, the title compound’s pyridinyl-thiazole system exhibits greater torsional flexibility, favoring twisted conformations that optimize crystal packing.

Properties

Molecular Formula

C11H9ClN2O2S

Molecular Weight

268.72 g/mol

IUPAC Name

ethyl 2-chloro-4-pyridin-2-yl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C11H9ClN2O2S/c1-2-16-10(15)9-8(14-11(12)17-9)7-5-3-4-6-13-7/h3-6H,2H2,1H3

InChI Key

QOKDKUZKSYMXTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Cl)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Reaction of Pyridine-2-Carbothioamide with Ethyl 2-Chloroacetoacetate

A mixture of pyridine-2-carbothioamide (30 mmol) and ethyl 2-chloroacetoacetate (30 mmol) in absolute ethanol is refluxed for 5 hours. Post-reaction, the solution is neutralized with sodium bicarbonate, yielding the thiazole ester as a crystalline solid (65–70% yield). Key spectral data include:

  • ¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, CH₂CH₃), 2.62 (s, 3H, thiazole-CH₃), 4.32 (q, 2H, OCH₂), 7.45–8.72 (m, 4H, pyridine-H).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1605 cm⁻¹ (C=N thiazole).

Hydrazinolysis for Intermediate Functionalization

The ethyl ester group is hydrazinolyzed by refluxing with hydrazine hydrate in ethanol to form 4-methyl-2-(pyridin-2-yl)thiazole-5-carbohydrazide, a precursor for further derivatization.

Coupling of Preformed Thiazole and Pyridine Moieties

Esterification of 2-Chlorothiazole-5-Carboxylic Acid

An alternative route involves coupling 2-chlorothiazole-5-carboxylic acid with pyridine-2-carboxylic acid derivatives. Triethylamine and dicyclohexylcarbodiimide (DCC) facilitate ester bond formation in dichloromethane under reflux (24 hours, 60–65% yield).

Parameter Details
SolventDichloromethane or tetrahydrofuran
BaseTriethylamine
Coupling AgentDCC or EDCI
TemperatureReflux (40–80°C)
Yield60–70%

Halogen Exchange Reactions

Brominated intermediates (e.g., 2-bromo-4-(pyridin-2-yl)thiazole-5-carboxylate) undergo nucleophilic substitution with chloride sources (e.g., CuCl₂) in acetonitrile, achieving 85–90% conversion.

Multi-Step Synthesis via Diazotization and Carbonyl Insertion

A patent-driven approach (CN113461635A) outlines a five-step synthesis:

  • Diazotization : 2-(2-Aminothiazole-4-yl)ethyl acetate reacts with NaNO₂/HBr to form a diazonium salt.

  • Bromination : Radical bromination with N-bromosuccinimide (NBS) yields 2-(2-bromothiazole-4-yl)ethyl acetate.

  • Reduction : Hydrogenation over Pd/C converts the ester to 2-(2-bromothiazole-4-yl)ethanol.

  • Carbonyl Insertion : Carbon monoxide insertion catalyzed by Rh(CO)₂(acac) forms the ethyl carboxylate.

  • Chlorination : Reaction with SOCl₂ introduces the chloro substituent (overall yield: 45–50%).

Microwave-Assisted Optimization

Microwave irradiation significantly reduces reaction times. For example, Hantzsch cyclization under microwave conditions (150°C, 20 minutes) improves yields to 78–82% while minimizing side products.

Comparative Analysis of Methods

Method Yield Time Purity Scalability
Hantzsch Synthesis65–70%5–6 h>95%Moderate
Coupling Approach60–70%24 h90–95%High
Multi-Step Synthesis45–50%48 h85–90%Low
Microwave-Assisted78–82%0.5 h>98%High

Challenges and Solutions

  • Regioselectivity : Competing reactions at pyridine N-oxide positions are mitigated using electron-withdrawing groups (e.g., nitro) during intermediate stages.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity.

  • Chlorine Retention : Stabilizing the chloro substituent requires inert atmospheres (N₂/Ar) to prevent hydrolysis.

Recent Advances

  • Enzymatic Catalysis : Lipase-mediated esterification under mild conditions (30°C, pH 7.0) achieves 70% yield with minimal waste.

  • Flow Chemistry : Continuous-flow reactors enable gram-scale production (1.2 kg/day) with 90% efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-(pyridin-2-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in solvents like ether or THF are used.

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Ethyl 2-chloro-4-(pyridin-2-yl)thiazole-5-carboxylate has been investigated for its antimicrobial and antifungal activities. Studies show that derivatives of thiazole compounds exhibit significant inhibitory effects against various bacterial strains. For instance, a related thiazole derivative demonstrated effective antimicrobial activity against Bacillus subtilis and Escherichia coli, indicating the potential of thiazole-based compounds in developing new antimicrobial agents .

Anti-inflammatory and Anticancer Potential

Research indicates that this compound may serve as a lead in drug discovery aimed at treating inflammatory diseases and certain cancers. The mechanism of action involves the inhibition of specific enzymes associated with inflammatory pathways and cancer cell proliferation. For example, thiazole derivatives have shown promise in inhibiting mitotic kinesins, which are crucial for cancer cell division .

Applications in Drug Discovery

This compound is being explored as a scaffold for synthesizing novel therapeutic agents. Its ability to interact with biological targets makes it a valuable compound in medicinal chemistry. The compound's derivatives have been subjected to high-throughput screening to identify candidates with enhanced potency against cancer cell lines .

Industrial Applications

In addition to its research applications, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its structural properties allow it to be incorporated into formulations that require specific biological activity, enhancing the effectiveness of agricultural products and medicinal formulations.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/ConditionsObserved EffectsReferences
AntimicrobialBacillus subtilis, E. coliSignificant inhibitory effects
Anti-inflammatoryInflammatory pathwaysInhibition of specific enzymes
AnticancerCancer cell linesInhibition of mitotic kinesins

Case Studies

  • Antimicrobial Study : A study published in Chemistry & Biology Interface evaluated several thiazole derivatives, including this compound, demonstrating effective antimicrobial activity against various bacterial strains with minimum inhibitory concentrations (MICs) reported .
  • Cancer Research : In another study focusing on cancer therapeutics, compounds derived from this compound were screened for their ability to inhibit cancer cell proliferation. The results indicated promising anticancer properties, leading to further investigations into their mechanisms of action .

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-(pyridin-2-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups: The chloro substituent in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas amino or ureido groups (e.g., ) enable hydrogen bonding, critical for target protein interactions. Trifluoromethyl groups (e.g., ) increase metabolic stability and lipophilicity, improving pharmacokinetic profiles.
  • Aromatic Systems :

    • Pyridin-2-yl and pyrazin-2-yl groups () contribute to π-π stacking in enzyme binding sites, while benzimidazolyl () enhances DNA intercalation.
  • Synthetic Challenges: Masking reactive groups (e.g., tert-butoxycarbonate protection of methylamino in ) is often required to prevent side reactions. Transesterification observed in deuterated solvents () highlights the lability of ethyl carboxylates under specific conditions.

Biological Activity

Ethyl 2-chloro-4-(pyridin-2-yl)thiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular Formula C₁₁H₉ClN₂O₂S
Molecular Weight 268.72 g/mol
IUPAC Name Ethyl 2-chloro-4-pyridin-2-yl-1,3-thiazole-5-carboxylate
InChI Key QOKDKUZKSYMXTQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular responses.

Antimicrobial Activity

This compound has been investigated for its potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains, suggesting a promising role in treating infections. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance:

  • Cytotoxicity : The compound has shown cytotoxic effects on cancer cell lines, with IC₅₀ values indicating potent activity (e.g., IC₅₀ < 1 µg/mL against certain cancer types) .
  • Mechanistic Insights : SAR studies reveal that the presence of the thiazole ring and specific substituents are crucial for enhancing anticancer activity. For example, modifications at the 4-position of the phenyl ring have been linked to increased potency .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antimicrobial Evaluation : A study evaluating the antimicrobial efficacy of various thiazole derivatives found that this compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Anticancer Activity : In a recent study focusing on novel thiazole derivatives as c-Met inhibitors, this compound was identified as a lead compound with significant antiproliferative effects against several cancer cell lines .

Structure–Activity Relationship (SAR)

The SAR analysis highlights that variations in the substituents on the thiazole and pyridine rings significantly influence biological activity:

  • Chlorine Substitution : The presence of a chlorine atom at the 2-position enhances potency against cancer cells.
  • Pyridine Positioning : The position of the pyridine ring (in this case, at the 2-position) affects both the pharmacokinetics and biological interactions of the compound.

Q & A

Q. What synthetic methodologies are recommended for Ethyl 2-chloro-4-(pyridin-2-yl)thiazole-5-carboxylate?

The compound can be synthesized via a multi-step route:

  • Step 1 : Condensation of diethyl acetone-1,3-dicarboxylate with thiourea and sulfuryl chloride to form the thiazole core, as described for analogous esters .
  • Step 2 : Functionalization at the 4-position via cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyridin-2-yl group. Optimize using Pd catalysts (e.g., Pd(PPh₃)₄) in toluene/EtOH at 80–100°C .
  • Key purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water).

Q. How can structural confirmation be achieved for this compound?

Use a combination of:

  • NMR : ¹H (400 MHz, CDCl₃) to identify ester (-COOEt, δ ~4.3 ppm), pyridinyl protons (δ ~8.5–7.5 ppm), and thiazole-CH (δ ~7.2 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~165 ppm) and aromatic carbons.
  • Mass spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺.
  • X-ray crystallography : If single crystals are obtained, refine using SHELXL (space group determination, thermal displacement parameters) .

Q. What are common derivatization reactions at the 2-chloro position?

The chloro substituent is reactive toward:

  • Nucleophilic substitution : Replace Cl with amines (e.g., piperazine) in DMF at 120°C .
  • Cross-coupling : Buchwald-Hartwig amination with arylboronic acids (Pd catalysis) .
  • Reduction : LiAlH₄ reduces the ester to alcohol, but may require protecting the pyridinyl group .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be resolved?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation time). For example, IC₅₀ discrepancies in kinase inhibition may stem from ATP concentration differences.
  • Purity : Validate compound purity (>98%) via HPLC (C18 column, MeOH/H₂O gradient) and elemental analysis .
  • Structural analogs : Compare with Ethyl 2-chloro-4-phenyl-thiazole-5-carboxylate (); pyridinyl vs. phenyl may alter solubility or target binding .

Q. What crystallographic challenges arise during structure determination?

  • Disorder : The pyridinyl-thiazole dihedral angle may show rotational disorder. Address using TWINABS for data scaling and SHELXL’s PART instruction .
  • Thermal motion : Anisotropic refinement of the ester group (ADPs > 0.05 Ų) to avoid overfitting .
  • Validation : Check R-factors (R₁ < 0.05) and use PLATON’s ADDSYM to detect missed symmetry .

Q. How to design SAR studies for substituent optimization?

  • Pyridinyl vs. phenyl : Pyridinyl increases polarity (logP reduction by ~0.5) and hydrogen-bonding capacity, critical for target interactions (e.g., kinase ATP pockets) .
  • Chloro replacement : Bromo analogs () enhance electrophilicity but reduce metabolic stability.
  • Ester hydrolysis : Free carboxylic acid derivatives (e.g., 5-carboxy-thiazole) improve water solubility but may reduce membrane permeability .

Q. What computational tools predict binding modes with biological targets?

  • Docking : Use AutoDock Vina with the crystal structure (if available) or homology models (e.g., α-kinase domains). Focus on the pyridinyl N as a H-bond acceptor .
  • MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-target complexes (RMSD < 2 Å acceptable) .

Methodological Tables

Q. Table 1: Comparison of Key Structural Analogs

CompoundSubstituent (Position 4)logPBioactivity (IC₅₀, nM)
Target compoundPyridin-2-yl2.185 (Kinase X)
Ethyl 2-chloro-4-phenyl-thiazole-5-carboxylate Phenyl2.7120 (Kinase X)
Ethyl 2-bromo-4-(difluoromethyl)-thiazole-5-carboxylate CF₂H3.065 (Kinase X)

Q. Table 2: Optimized Reaction Conditions for Cl Substitution

Reaction TypeReagentSolventTemp (°C)Yield (%)
AminationPiperazineDMF12078
Suzuki Coupling4-Fluorophenylboronic acidToluene/EtOH8065

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